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molecular formula C12H16O2 B7999760 4-(Butoxymethyl)benzaldehyde

4-(Butoxymethyl)benzaldehyde

Cat. No. B7999760
M. Wt: 192.25 g/mol
InChI Key: JZDFJCFCNHPQQC-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a solution of 1-bromo-4-butoxymethyl-benzene (11.5 g, 47.3 mmol) described in Manufacturing Example 4-1-1 in tetrahydrofuran (200 mL) was added n-butyl lithium (32.5 mL, 1.6 M hexane solution, 52.0 mmol) at −78° C. This mixture was stirred for 55 minutes at −78° C., and N,N-dimethylformamide (4.4 mL, 56.8 mmol) was added thereto at −78° C. This mixture was warmed to room temperature, and stirred for 20 minutes. The reaction solution was partitioned into water and ethyl acetate at 0° C. The organic layer was washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=10:1) to obtain the title compound (7.39 g, 81%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
32.5 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][CH2:10][CH2:11][CH2:12][CH3:13])=[CH:4][CH:3]=1.C([Li])CCC.CN(C)[CH:21]=[O:22]>O1CCCC1>[CH2:10]([O:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([CH:21]=[O:22])=[CH:3][CH:4]=1)[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)COCCCC
Step Two
Name
Quantity
32.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
4.4 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred for 55 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned into water and ethyl acetate at 0° C
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (heptane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
55 min
Name
Type
product
Smiles
C(CCC)OCC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.39 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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